molecular formula C12H7F6NO2 B6331808 7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol CAS No. 127873-51-2

7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol

Cat. No.: B6331808
CAS No.: 127873-51-2
M. Wt: 311.18 g/mol
InChI Key: NVPULETWJQONKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoro group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with 1,1,1,3,3,3-hexafluoro-2-propanol under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The hexafluoro group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol is unique due to its quinoline core, which imparts additional chemical versatility and biological activity compared to other fluorinated alcohols. This makes it particularly valuable in medicinal chemistry and material science .

Properties

IUPAC Name

7-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO2/c13-11(14,15)10(21,12(16,17)18)7-4-3-6-2-1-5-19-8(6)9(7)20/h1-5,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPULETWJQONKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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